molecular formula C14H11FN2O3 B12007833 N'-(3-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide CAS No. 767334-13-4

N'-(3-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide

Cat. No.: B12007833
CAS No.: 767334-13-4
M. Wt: 274.25 g/mol
InChI Key: HIKYVRLYWBGXAH-LZYBPNLTSA-N
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Description

N’-(3-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorobenzylidene group attached to a dihydroxybenzohydrazide moiety, which imparts distinct chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide typically involves the condensation reaction between 3-fluorobenzaldehyde and 2,4-dihydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(3-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(3-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(3-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(3-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-Fluorobenzylidene)-2,4-dihydroxybenzohydrazide is unique due to the presence of both fluorobenzylidene and dihydroxybenzohydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

CAS No.

767334-13-4

Molecular Formula

C14H11FN2O3

Molecular Weight

274.25 g/mol

IUPAC Name

N-[(E)-(3-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide

InChI

InChI=1S/C14H11FN2O3/c15-10-3-1-2-9(6-10)8-16-17-14(20)12-5-4-11(18)7-13(12)19/h1-8,18-19H,(H,17,20)/b16-8+

InChI Key

HIKYVRLYWBGXAH-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=N/NC(=O)C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC(=C1)F)C=NNC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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